N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide

Description

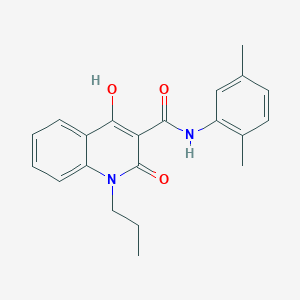

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide is a quinoline-based carboxamide derivative featuring a 2-hydroxy-4-oxo core, a propyl substituent at position 1, and a 2,5-dimethylphenyl carboxamide moiety at position 2. The compound’s synthesis likely involves coupling reactions between substituted anilines and quinoline-3-carboxylic acid precursors, analogous to methods described for related derivatives .

Properties

Molecular Formula |

C21H22N2O3 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |

InChI |

InChI=1S/C21H22N2O3/c1-4-11-23-17-8-6-5-7-15(17)19(24)18(21(23)26)20(25)22-16-12-13(2)9-10-14(16)3/h5-10,12,24H,4,11H2,1-3H3,(H,22,25) |

InChI Key |

TVEBRSQRYRFPJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with a suitable quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality. The use of advanced analytical techniques like NMR and mass spectrometry ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide has numerous applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to altered cellular processes. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations: Quinoline vs. Naphthalene

The target compound’s quinoline core differentiates it from naphthalene-based analogs, such as the N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides studied in . While both classes share carboxamide functionalities, the quinoline core introduces additional nitrogen heteroatoms, altering electronic properties and hydrogen-bonding capabilities. This structural distinction may influence binding affinities to biological targets, such as photosynthetic electron transport (PET) inhibitors in chloroplasts .

| Property | Quinoline Derivatives | Naphthalene Derivatives |

|---|---|---|

| Core Structure | Nitrogen-containing heterocycle | All-carbon aromatic system |

| Electron Density | Higher due to N-heteroatom | Lower, uniform π-electron distribution |

| Bioactivity Relevance | Potential for diverse receptor interactions | Optimized for PET inhibition in chloroplasts |

Substituent Effects: Position and Electronic Nature

The 2,5-dimethylphenyl substituent in the target compound contrasts with substituents in structurally related compounds:

- Naphthalene Derivatives () : Fluorine (electron-withdrawing) and methyl (electron-donating) substituents on the anilide ring were compared. Fluorinated analogs (e.g., N-(3,5-difluorophenyl)- derivatives) exhibited stronger PET inhibition (IC50 ~10 µM) due to enhanced electron-withdrawing effects, which may stabilize interactions with the D1 protein in photosystem II .

- Quinoline Derivatives (): Substituents like adamantyl (compound 47) and pentyl (compound 52) groups were explored. The bulky adamantyl group improved lipophilicity and membrane permeability, while the pentyl chain in compound 52 increased metabolic stability compared to shorter alkyl chains .

For the target compound, the 2,5-dimethylphenyl group provides moderate lipophilicity (logP ~3.5, estimated) and steric bulk, which may balance solubility and target engagement. However, the electron-donating methyl groups could reduce PET inhibition efficacy compared to fluorinated analogs .

Alkyl Chain Length and Bioactivity

The propyl substituent at position 1 of the target compound contrasts with longer chains (e.g., pentyl in compound 52). For example:

Structure-Activity Relationships (SAR)

- Substituent Position : 2,5-Dimethylphenyl groups optimize steric and electronic effects compared to 3,5-substituted isomers, as seen in naphthalene derivatives .

- Hydroxy and Oxo Groups : The 2-hydroxy-4-oxo motif in the target compound may facilitate hydrogen bonding with biological targets, akin to the 3-hydroxyl group in naphthalene-based PET inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.